molecular formula C23H34N2O11 B582680 N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 85054-29-1

N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B582680
CAS No.: 85054-29-1
M. Wt: 514.528
InChI Key: PDUCTQVLENQXGA-HFJKPWESSA-N
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Description

This compound is a highly substituted acetamide-containing glycoside with a complex stereochemical architecture. Its structure features:

  • Core framework: Two oxane (pyranose) rings interconnected via an ether linkage.
  • Functional groups: Multiple hydroxyl (-OH), hydroxymethyl (-CH2OH), and acetamido (-NHCOCH3) groups, critical for hydrogen bonding and solubility.
  • Substituents: A phenylmethoxy (-OCH2C6H5) group on one oxane ring, which may enhance lipophilicity and influence receptor binding.
  • Stereochemistry: The (2R,3R,4R,5S,6R) and (2R,3R,4R,5R,6S) configurations define its three-dimensional conformation, impacting biological interactions .

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O11/c1-11(28)24-16-20(32)18(30)14(8-26)35-23(16)36-21-17(25-12(2)29)22(34-15(9-27)19(21)31)33-10-13-6-4-3-5-7-13/h3-7,14-23,26-27,30-32H,8-10H2,1-2H3,(H,24,28)(H,25,29)/t14-,15-,16-,17-,18-,19+,20-,21-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUCTQVLENQXGA-HFJKPWESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OCC3=CC=CC=C3)NC(=O)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)CO)OCC3=CC=CC=C3)NC(=O)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex organic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular structure is characterized by multiple hydroxyl groups and acetamido functionalities that contribute to its solubility and reactivity. The detailed molecular formula is C20H37N1O16C_{20}H_{37}N_{1}O_{16} with a molecular weight of approximately 493.49 g/mol.

PropertyValue
Molecular FormulaC20H37N1O16
Molecular Weight493.49 g/mol
CAS Number7512-17-6

Antimicrobial Properties

Research indicates that N-[(2R,3R,4R,5S,6R)-2... exhibits antimicrobial activity against various bacterial strains. The compound's structure allows it to interact with bacterial cell walls and inhibit cell wall synthesis. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial property.

Antiviral Activity

In vitro studies have shown that this compound inhibits the replication of certain viruses. The mechanism appears to involve interference with viral entry into host cells and disruption of viral assembly. For instance, it has been reported to exhibit activity against herpes simplex virus (HSV) by inhibiting viral glycoprotein synthesis.

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that it induces apoptosis in specific cancer cells through the activation of caspase pathways. In one study involving breast cancer cell lines (MCF7), treatment with the compound resulted in significant cell death compared to untreated controls.

Case Studies

  • Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections resistant to standard antibiotics, administration of N-[(2R,3R,4R,5S,6R)-2...] led to a marked reduction in infection severity within a week of treatment.
  • Cancer Treatment : A preclinical study assessed the compound's effects on tumor growth in xenograft models of breast cancer. Results showed a 50% reduction in tumor size after two weeks of treatment compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related molecules:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Bioactivity/Applications References
Target Compound Bicyclic oxane cores, phenylmethoxy group, acetamide substitutions ~624 (estimated) Potential antimicrobial or glycobiology applications (inferred from structural analogs)
Compound 44 (from ) Biphenyl-linked acetamido glycoside ~635 Uropathogenic E. coli (UPEC) lectin antagonist; inhibits bacterial adhesion
CHEBI:154763 (from ) Branched oligosaccharide with multiple acetamido groups ~2200 Involved in glycan-mediated phenotypes; linked to human disease models
CHEBI:148659 (from ) Galactose-glucose-N-acetylglucosamine (Gal-GlcNAc) backbone ~1800 Glycoprotein biosynthesis; cell-cell recognition
Compound 2k (from ) Coumarin-acetohydrazide hybrid ~409 Antimicrobial activity against S. aureus and E. coli

Key Findings from Comparative Analysis :

Structural Complexity :

  • The target compound is less complex than glycans like CHEBI:154763 but more elaborate than small-molecule hydrazides (e.g., Compound 2k). Its phenylmethoxy group differentiates it from purely carbohydrate-based analogs .
  • Unlike CHEBI:148659, which has a galactose-glucose-N-acetylglucosamine backbone, the target compound lacks extended glycosidic branching, suggesting distinct roles in molecular recognition .

Functional Groups and Bioactivity :

  • The acetamido group is a shared feature with Compounds 44–48 (), which exhibit lectin antagonism. This group likely enhances stability and target binding in both the target compound and these analogs .
  • The phenylmethoxy group in the target compound may confer improved membrane permeability compared to polar glycans like CHEBI:154763, aligning with trends observed in drug design for microbial targets .

Synthesis and Yield :

  • Compounds 44–48 () were synthesized with yields of 63–87% using method E (Procedure 2). The target compound’s synthesis would likely require similar regioselective glycosylation strategies but may face challenges due to steric hindrance from the phenylmethoxy group .

Biological Relevance: Marine-derived glycosides (e.g., salternamides in ) often exhibit antibiotic properties. In contrast, glycans like CHEBI:154763 are implicated in disease-related phenotypes, indicating divergent biological pathways compared to the target compound .

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